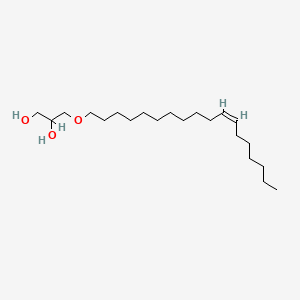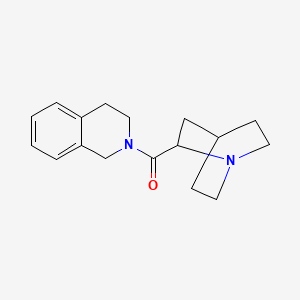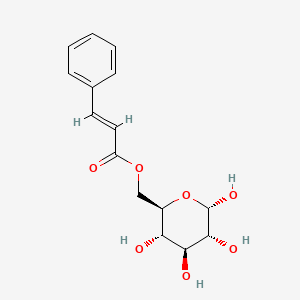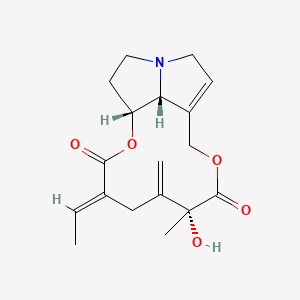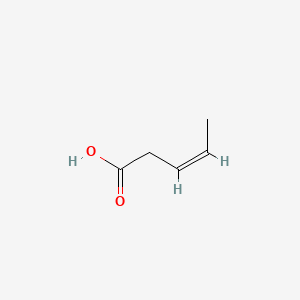
(Z)-3-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-pent-3-enoic acid is a pent-3-enoic acid in cis- configuration.
Aplicaciones Científicas De Investigación
Synthesis and Complexation
Synthesis Techniques : (Z)-3-pentenoic acid derivatives have been synthesized using various techniques. For example, (Z)-Hex-3-enedioic acid, a key intermediate for (Z)-5-amino-3-pentenoic acid, was synthesized through sequential oxidations (Perlman & Albeck, 2000). Additionally, E-2-pentenoic acid was prepared using the Knoevenagel reaction, demonstrating the utility of this method in organic synthesis (Liu Chang-chun, 2008).
Complexation with Zirconium Alkoxides : Studies have shown that 3-pentenoic acid can react with Zirconium Alkoxides, resulting in complex formations investigated through various spectroscopic techniques (Bulut, Mercanci, & Kayan, 2004).
Biochemical Applications
- Inhibition of Enzymes : Some derivatives of this compound, such as dl-Z-2-amino-5-phosphono-3-pentenoic acid, have been found to inhibit enzymes like Escherichia coli threonine synthase, which can be critical in understanding biochemical pathways and drug development (Laber, Lindell, & Pohlenz, 1994).
Materials Science and Other Applications
Formation of Chlorolactones : Research has demonstrated the efficient formation of chlorolactones from alkenoic acids, including 4-pentenoic acids, which is significant in the field of materials science (Zhu, Li, Tong, & Zhang, 2011).
Secondary Organic Aerosol Formation : The role of unsaturated aldehydes derived from this compound in forming polar organosulfates in secondary organic aerosols highlights its significance in atmospheric chemistry (Shalamzari et al., 2015).
Propiedades
Número CAS |
33698-87-2 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(Z)-pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |
Clave InChI |
UIUWNILCHFBLEQ-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CC(=O)O |
SMILES |
CC=CCC(=O)O |
SMILES canónico |
CC=CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


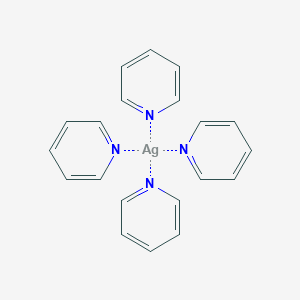

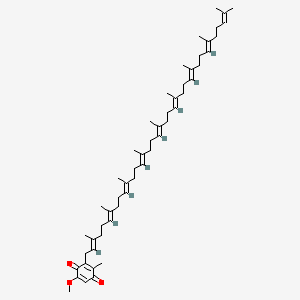

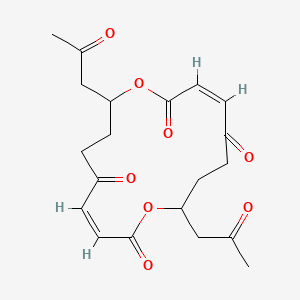

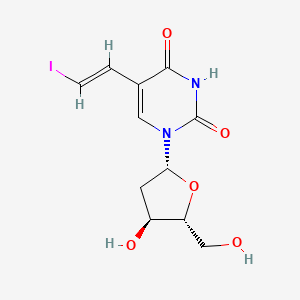
![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)


